5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound with the molecular formula C14H21BrN2O3S3 and a molecular weight of 441.42 g/mol
Preparation Methods
The synthesis of 5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and sulfonation reactions are common, using reagents like bromine or sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- Thiophene-2-sulfonamide
- 5-bromo-2-thiophenesulfonamide
- N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Compared to these compounds, 5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is unique due to the presence of the bromine atom and the thiomorpholine ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S3/c15-12-1-2-13(22-12)23(18,19)16-11-14(3-7-20-8-4-14)17-5-9-21-10-6-17/h1-2,16H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBWBRPYIULEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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